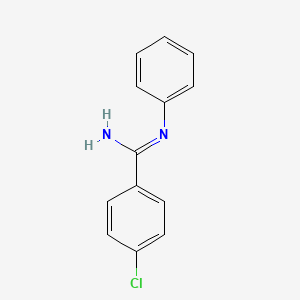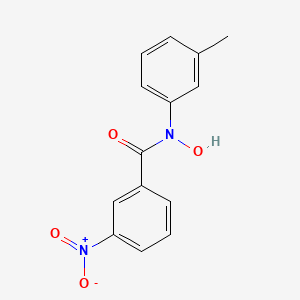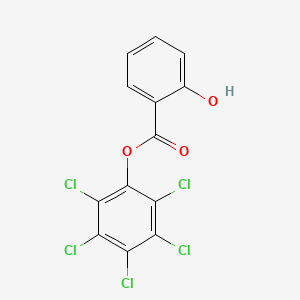
Pentachlorophenyl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl salicylate is an organic compound with the molecular formula C13H5Cl5O3. It is a derivative of salicylic acid and pentachlorophenol, characterized by the presence of five chlorine atoms and a salicylate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachlorophenyl salicylate can be synthesized through the esterification of pentachlorophenol with salicylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, pentachlorophenol and salicylic acid, are mixed in the presence of a catalyst and heated to promote the esterification reaction. The resulting product is then subjected to purification steps, including distillation and crystallization, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and chlorinated phenols.
Reduction: Less chlorinated salicylates.
Substitution: Halogen-substituted salicylates.
Applications De Recherche Scientifique
Pentachlorophenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mécanisme D'action
The mechanism of action of pentachlorophenyl salicylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: A precursor to pentachlorophenyl salicylate, known for its use in acne treatment and as an anti-inflammatory agent.
Pentachlorophenol: Another precursor, used as a pesticide and disinfectant.
Phenyl Salicylate: Similar in structure but lacks the chlorination, used in sunscreens and as a plasticizer.
Uniqueness
This compound is unique due to its combination of the salicylate group and multiple chlorine atoms, which confer distinct chemical and biological properties. Its high degree of chlorination enhances its stability and makes it effective in various applications, particularly in industrial and research settings.
Propriétés
Numéro CAS |
36994-69-1 |
|---|---|
Formule moléculaire |
C13H5Cl5O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H5Cl5O3/c14-7-8(15)10(17)12(11(18)9(7)16)21-13(20)5-3-1-2-4-6(5)19/h1-4,19H |
Clé InChI |
ZMZPNTFEPFRJHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



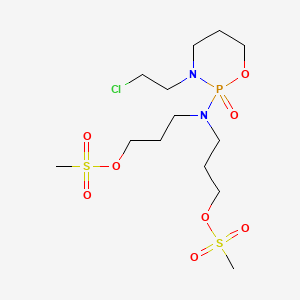
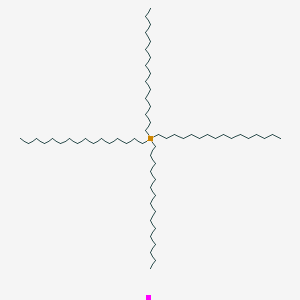
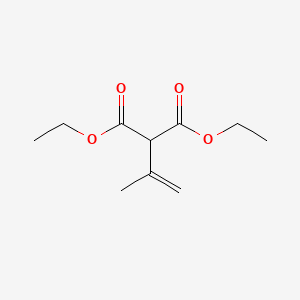
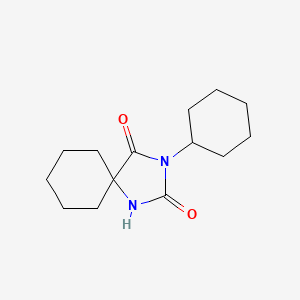
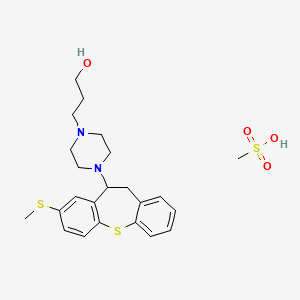


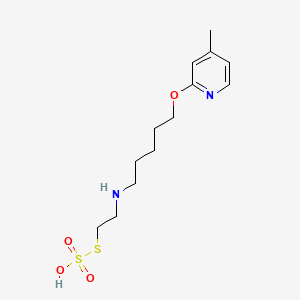
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
